Cas no 2138427-08-2 (3-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride)
3-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
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3-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-391773-0.05g |
3-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |
2138427-08-2 | 95.0% | 0.05g |
$312.0 | 2025-03-16 | |
| Enamine | EN300-391773-0.1g |
3-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |
2138427-08-2 | 95.0% | 0.1g |
$466.0 | 2025-03-16 | |
| Enamine | EN300-391773-0.25g |
3-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |
2138427-08-2 | 95.0% | 0.25g |
$666.0 | 2025-03-16 | |
| Enamine | EN300-391773-0.5g |
3-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |
2138427-08-2 | 95.0% | 0.5g |
$1046.0 | 2025-03-16 | |
| Enamine | EN300-391773-1.0g |
3-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |
2138427-08-2 | 95.0% | 1.0g |
$1343.0 | 2025-03-16 | |
| Enamine | EN300-391773-2.5g |
3-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |
2138427-08-2 | 95.0% | 2.5g |
$2631.0 | 2025-03-16 | |
| Enamine | EN300-391773-5.0g |
3-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |
2138427-08-2 | 95.0% | 5.0g |
$3894.0 | 2025-03-16 | |
| Enamine | EN300-391773-10.0g |
3-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |
2138427-08-2 | 95.0% | 10.0g |
$5774.0 | 2025-03-16 | |
| 1PlusChem | 1P01E87B-50mg |
3-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |
2138427-08-2 | 95% | 50mg |
$448.00 | 2023-12-19 | |
| 1PlusChem | 1P01E87B-100mg |
3-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride |
2138427-08-2 | 95% | 100mg |
$638.00 | 2023-12-19 |
3-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 3-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
3-Fluoro-3,4-Dihydro-2H-1-Benzopyran-4-Amine Hydrochloride
3-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a structurally unique compound with the CAS number 2138427-08-2. This compound belongs to the class of benzopyrans, which are aromatic heterocyclic compounds with a fused benzene ring and a dihydropyran ring. The presence of a fluorine atom at the 3-position and an amine group at the 4-position makes this compound particularly interesting for its potential applications in drug discovery and material science.
The synthesis of 3-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves a series of carefully designed organic reactions. Recent studies have focused on optimizing the synthetic pathways to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic methods to streamline the process. These advancements not only improve the efficiency of production but also reduce environmental impact, aligning with current trends toward sustainable chemistry.
One of the most promising aspects of this compound is its pharmacological profile. Preclinical studies have demonstrated that 3-fluoro-3,4-dihydro-2H-1-benzopyran derivatives exhibit potent antioxidant and anti-inflammatory properties. These findings suggest potential applications in treating conditions such as neurodegenerative diseases, cardiovascular disorders, and chronic inflammation. Furthermore, recent research has highlighted its ability to modulate cellular signaling pathways, making it a valuable tool in drug development.
The structural versatility of benzopyran derivatives has also led to their exploration in materials science. For example, these compounds have been investigated as candidates for organic semiconductors due to their conjugated π-systems, which facilitate charge transport. The incorporation of a fluorine atom in 3-fluoro derivatives further enhances their electronic properties, making them suitable for applications in optoelectronics and photovoltaics.
In terms of biological activity, hydrochloride salts like this compound are often preferred due to their improved solubility and stability. This makes them more amenable for use in pharmaceutical formulations and in vitro assays. Recent studies have also explored the stereochemistry of this compound, revealing that its enantiomers exhibit distinct pharmacokinetic profiles. This insight is crucial for developing enantioselective synthesis methods and optimizing therapeutic efficacy.
From a regulatory standpoint, 3-fluoro derivatives are subject to rigorous testing to ensure safety and efficacy before they can be approved for clinical use. Current research is focused on understanding the compound's toxicity profile and its potential for off-target effects. Advanced computational models and in vivo studies are being employed to predict adverse effects and guide dosage optimization.
In conclusion, 3-fluoro-3,4-dihydro-2H-1-benzopyran derivatives represent a promising class of compounds with diverse applications across pharmacology and materials science. Continued research into their synthesis, biological activity, and electronic properties will undoubtedly unlock new opportunities for innovation in these fields.
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